molecular formula C15H32N4O5 B049059 Fortimicin KR CAS No. 122517-24-2

Fortimicin KR

Cat. No. B049059
M. Wt: 348.44 g/mol
InChI Key: WFMQYKIRAVMXSU-GBKVUIFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fortimicin KR is a member of the aminoglycoside family of antibiotics that has gained attention in recent years due to its unique properties. This antibiotic is synthesized through a complex process that involves fermentation and purification. Fortimicin KR has shown promising results in scientific research, particularly in the fields of microbiology and biochemistry.

Scientific Research Applications

Antibacterial Activity and Mechanism

Fortimicins, including Fortimicin KR, are bicyclic aminoglycoside antibiotics with distinct properties compared to other aminoglycosides. Fortimicin A exhibits potent antibacterial activity, particularly against Escherichia coli and Staphylococcus epidermidis, by inhibiting protein synthesis in vivo. It operates by inhibiting polyuridylic acid-directed phenylalanine polymerization and inducing misreading in the bacterial ribosome, as demonstrated by leucine incorporation. Fortimicin B, on the other hand, does not affect this polymerization or misreading, highlighting the variable effects within the fortimicin class (Moreau, Jaxel, & Le Goffic, 1984).

Comparison with Other Aminoglycosides

Fortimicin A has been compared with other aminoglycosides for its antibacterial activity. It shows broad-spectrum activity against most clinically significant aerobic and facultatively anaerobic bacteria, with performance comparable to amikacin in terms of minimum inhibitory concentrations and spectrum of activity. However, it displays weaker activity against Pseudomonas aeruginosa and some streptococci. Interestingly, Fortimicin A is resistant to most aminoglycoside-inactivating enzymes, suggesting its potential utility in treating infections caused by drug-resistant bacteria (Thornsberry, Barry, Jones, Baker, Badal, & Packer, 1981).

Structural and Chemical Properties

Fortimicins A and B are distinguished by their unique structural components. Both incorporate a novel aminocyclitol, fortamine, differing from traditional aminoglycosides. Fortimicin A, for example, is a glycyl amide of 6-epi-purpurosamine B, showcasing its unique chemical composition that contributes to its distinct antibacterial properties. These structural variations influence their activity and interaction with bacterial cells (Egan et al., 1977).

Pharmacokinetics and Synergistic Effects

The pharmacokinetics of Fortimicin A in humans have been studied, revealing insights into its absorption and elimination profiles. These studies are crucial for understanding how the drug behaves in the body, which can guide its clinical use (Sennello et al., 1982). Additionally, Fortimicin A has been found to exhibit synergistic effects when used in combination with beta-lactam antibiotics against Pseudomonas aeruginosa, suggesting its potential in combination therapies for enhanced antibacterial efficacy (Yamashita, Kawabe, & Mitsuhashi, 1981).

properties

CAS RN

122517-24-2

Product Name

Fortimicin KR

Molecular Formula

C15H32N4O5

Molecular Weight

348.44 g/mol

IUPAC Name

(1S,2S,3R,4R,5R,6R)-2-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol

InChI

InChI=1S/C15H32N4O5/c1-6(16)8-5-4-7(17)15(23-8)24-13-9(18)11(20)14(22-3)10(19-2)12(13)21/h6-15,19-21H,4-5,16-18H2,1-3H3/t6-,7+,8-,9-,10+,11-,12+,13+,14+,15+/m0/s1

InChI Key

WFMQYKIRAVMXSU-GBKVUIFDSA-N

Isomeric SMILES

C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@@H]([C@@H]([C@H]2O)NC)OC)O)N)N)N

SMILES

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)O)N)N)N

Canonical SMILES

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)O)N)N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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